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molecular formula C12H8O3 B8782125 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one CAS No. 67268-42-2

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one

Cat. No. B8782125
M. Wt: 200.19 g/mol
InChI Key: IEHFVZKMAOKFTR-UHFFFAOYSA-N
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Patent
US04151291

Procedure details

In 100 ml DMF at 70° C. for 12 hours, 0.1 mole 7-hydroxy-coumarin is reacted with 0.1 mole propargyl bromide in the presence of 0.1 mole potassium carbonate. The compound of the title is obtained at a 60% yield. This compound melts at 118° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[CH2:13](Br)[C:14]#[CH:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:15]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1)[C:14]#[CH:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
0.1 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of the title is obtained at a 60% yield

Outcomes

Product
Name
Type
Smiles
C(C#C)OC1=CC=C2C=CC(OC2=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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